molecular formula C15H16F3N3O B5732661 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide

Cat. No. B5732661
M. Wt: 311.30 g/mol
InChI Key: FWONFBIIWMUXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound has been found to exhibit a range of pharmacological activities, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. These include inhibition of pro-inflammatory cytokines, induction of apoptosis in cancer cells, and modulation of GABAergic neurotransmission.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide is its versatility in lab experiments. This compound can be used in a variety of assays to study its pharmacological effects. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide. These include further investigation of its mechanism of action, exploration of its potential as a therapeutic agent for various diseases, and development of more efficient synthesis methods for this compound. Additionally, research could be conducted to investigate the potential of this compound as a chemical probe for studying various biological pathways.

Synthesis Methods

The synthesis of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide involves a multi-step process that requires specialized equipment and expertise. The synthesis begins with the preparation of 1-(4-methylbenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with 2,2,2-trifluoroacetamide to yield the final product.

Scientific Research Applications

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit a range of pharmacological activities, including anti-inflammatory, antitumor, and anticonvulsant effects.

properties

IUPAC Name

N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O/c1-9-4-6-12(7-5-9)8-21-11(3)13(10(2)20-21)19-14(22)15(16,17)18/h4-7H,8H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWONFBIIWMUXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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